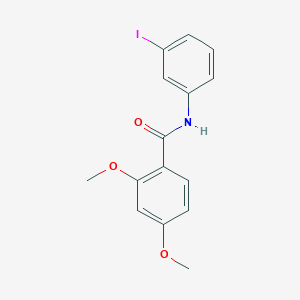![molecular formula C19H17FN2OS B298004 2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298004.png)
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EF24 and is a synthetic curcumin analog. EF24 has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
EF24 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammatory disorders. EF24 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs. EF24 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to possess neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
EF24 exerts its biological activities by modulating various signaling pathways in cells. EF24 has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes. EF24 has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In addition, EF24 has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been found to possess several biochemical and physiological effects. EF24 has been found to increase the expression of antioxidant genes and reduce oxidative stress. EF24 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
EF24 has several advantages for lab experiments. EF24 is relatively easy to synthesize and can be obtained in large quantities. EF24 is also stable and can be stored for extended periods without degradation. However, EF24 has some limitations for lab experiments. EF24 is insoluble in water, which makes it difficult to administer in vivo. In addition, EF24 has low bioavailability, which limits its efficacy in vivo.
Zukünftige Richtungen
EF24 has several potential future directions for scientific research. EF24 can be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EF24 can also be further studied for its potential applications in the treatment of inflammatory disorders such as arthritis. In addition, EF24 can be further studied for its potential applications in combination therapy with chemotherapy drugs for the treatment of cancer.
Synthesemethoden
EF24 can be synthesized by reacting ethyl 4-aminobenzoate with 4-fluorobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 2-mercaptoacetamide to form EF24. The synthesis of EF24 is relatively simple and can be carried out using standard laboratory equipment.
Eigenschaften
Molekularformel |
C19H17FN2OS |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(5E)-2-(4-ethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17FN2OS/c1-3-13-6-10-16(11-7-13)21-19-22(2)18(23)17(24-19)12-14-4-8-15(20)9-5-14/h4-12H,3H2,1-2H3/b17-12+,21-19? |
InChI-Schlüssel |
JFQMFQZKSTXVSI-VZTGFIPTSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)F)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)
![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)


![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![N-cyclohexyl-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297945.png)
![2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297949.png)
